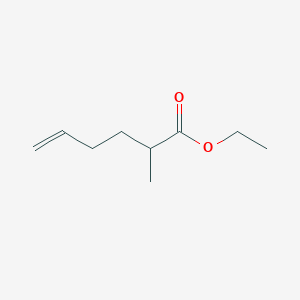

Ethyl 2-Methyl-5-hexenoate

Description

Contextual Significance in Chemical Sciences

The significance of ethyl 2-methyl-5-hexenoate in the chemical sciences is multifaceted. Primarily, its role as a synthetic intermediate is of considerable interest to researchers. impurity.comimpurity.com For instance, it is a known precursor in the preparation of trans-1,3-Dimethylcyclopentane. impurity.com The presence of both a double bond and an ester functional group within its structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Furthermore, esters as a class of compounds are widely studied for their applications in flavor and fragrance science. chemimpex.com While specific research on the sensory properties of this compound is not extensively detailed in publicly available literature, related hexenoate esters are known for their characteristic fruity aromas. cymitquimica.comnih.gov This suggests a potential area of investigation for this compound within the flavor and fragrance industry.

In the broader context of materials science and fine chemicals, the reactivity of its stereoisomers and the potential for creating high-value products make it a compound of interest. The strategic placement of the methyl group and the double bond can influence the stereochemical outcomes of reactions, a critical aspect in the synthesis of complex molecules and pharmaceuticals.

Historical Perspectives on Hexenoate Research

The study of organic compounds, including esters like hexenoates, has its origins in the 18th and 19th centuries with the pioneering work of chemists like Carl Wilhelm Scheele, Antoine Lavoisier, and Friedrich Wöhler. bowen.edu.ng Their discoveries laid the foundation for organic chemistry as a distinct field of study, moving away from the belief in a "vital force" necessary for the creation of organic substances. bowen.edu.ngsciencehistory.org The first synthesis of an organic compound, urea, from inorganic materials by Wöhler in 1828 was a landmark achievement that opened the door to the laboratory synthesis of countless organic molecules. bowen.edu.ng

Research into esters, in particular, gained momentum with the development of synthetic methods and the growing understanding of their chemical properties and natural occurrence. The collaboration between Justus von Liebig and Friedrich Wöhler, which led to the discovery of stable groupings of atoms in organic compounds (radicals), was a significant step in understanding the structure and reactivity of molecules like hexenoates. sciencehistory.org

In the 20th and 21st centuries, research on unsaturated esters has become increasingly sophisticated. Studies have explored their synthesis through methods like electrochemical reduction and their applications in various fields. oup.com For example, research on the combustion chemistry of unsaturated methyl esters, such as methyl 3-hexenoate, provides insights into their behavior as potential biofuels and the effect of the double bond on their reactivity. researchgate.netpsu.eduacs.org This historical progression from basic discovery to detailed mechanistic studies highlights the evolving importance of hexenoates and other unsaturated esters in chemistry.

Scope and Objectives of Contemporary Research on this compound

Current research efforts involving this compound and related compounds are focused on several key areas:

Synthetic Methodology: A primary objective is the development of efficient and stereoselective synthetic routes to produce this compound and its derivatives. This includes the use of biocatalytic methods, such as ketoreductases, to achieve high enantiomeric purity, which is crucial for applications in pharmaceuticals and other specialized fields. acs.org The development of practical, large-scale syntheses is also a significant goal. acs.org

Applications in Organic Synthesis: Researchers continue to explore the utility of this compound as a versatile intermediate. Investigations into its reactivity in various chemical reactions, such as Michael additions and cycloadditions, aim to expand its applicability as a building block for more complex molecules. vulcanchem.com The synthesis of isoxazoline (B3343090) compounds and its use in the activation of C-F bonds are examples of its specific applications being explored. chemicalbook.com

Combustion and Biofuel Research: The study of unsaturated esters is relevant to the development of renewable energy sources. Research on compounds like methyl 3-hexenoate, a close structural relative, investigates their low-temperature oxidation chemistry and autoignition behavior to understand their potential as biodiesel surrogates. psu.edu These studies aim to elucidate the impact of the double bond on combustion properties and emissions. researchgate.netpsu.edu

Flavor and Fragrance Chemistry: While not as extensively documented for this specific ester, a continuing area of interest for hexenoates, in general, is their application as flavoring and fragrance agents. chemimpex.comnih.gov Future research may focus on characterizing the sensory profile of this compound and its potential use in consumer products. The synthesis of various 2-methyl-2-alkyl-alkanoic acid esters for perfumery compositions is an active area of patent literature, indicating commercial interest in related structures. google.com

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl 2-methylhex-5-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,8H,1,5-7H2,2-3H3 |

InChI Key |

OFHCPPJZKBUEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Methyl 5 Hexenoate and Analogues

Chemo-selective Synthesis Routes

Chemo-selective synthesis is crucial for producing Ethyl 2-Methyl-5-hexenoate, as it requires the targeted transformation of specific functional groups while leaving others, such as the carbon-carbon double bond, intact.

Esterification Reactions and Optimizations

The most direct method for synthesizing this compound is the esterification of 2-methyl-5-hexenoic acid with ethanol (B145695). The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction is an equilibrium process. organic-chemistry.org To achieve high yields, the equilibrium must be shifted toward the product. chemistrysteps.com Common strategies include using a large excess of the alcohol (ethanol), which also serves as the solvent, and removing water as it is formed. chemistrysteps.comnih.gov

Various acid catalysts can be employed, including strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as solid acid catalysts like graphene oxide, which offers the advantage of being reusable. organic-chemistry.org Optimization of the reaction involves balancing temperature, catalyst loading, and reaction time to maximize conversion while minimizing potential side reactions, such as polymerization or isomerization of the double bond.

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol (Solvent) | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetic Acid | Ethanol (10-fold excess) | Acid Catalyst | Equilibrium | 97% | masterorganicchemistry.com |

| General Carboxylic Acids | Ethanol | Graphene Oxide | Reflux | Good | organic-chemistry.org |

| Hexanoic Acid | Ethanol | Immobilized Lipase (B570770) | 50°C, Solvent-free | ~89% | researchgate.net |

Carbon-Carbon Bond Formation Strategies

The carbon skeleton of this compound can be constructed using several powerful carbon-carbon bond-forming reactions.

Michael Additions: The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org In a potential synthesis of a precursor to the target molecule, a Gilman cuprate (B13416276) reagent, such as lithium dimethylcuprate, could be added to an appropriate α,β-unsaturated ester. This would install the methyl group at the α-position relative to a carbonyl group, which could then be further elaborated to the final product. The reaction is thermodynamically controlled and is effective for creating new carbon-carbon bonds. organic-chemistry.org

Wittig Reaction: The Wittig reaction is a highly versatile method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.org A plausible route to this compound could involve the reaction of 4-pentenal (B109682) with a stabilized ylide like ethyl 2-(triphenylphosphoranylidene)propanoate. A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org The stereochemistry of the resulting alkene (E/Z) is influenced by the nature of the ylide; stabilized ylides typically favor the E-isomer. organic-chemistry.org

Grignard Reactions: Grignard reagents are strong nucleophiles and bases used extensively in C-C bond formation. masterorganicchemistry.com A synthetic strategy could involve the reaction of a Grignard reagent, such as allylmagnesium bromide, with an electrophile like ethyl 2-bromopropionate in the presence of a suitable catalyst to form a precursor. Alternatively, Grignard reagents can add to α,β-unsaturated esters. A more complex pathway involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid, which can then be esterified. masterorganicchemistry.com It is important to note that Grignard reagents add twice to esters to form tertiary alcohols, a reactivity that must be carefully managed in the synthetic design. masterorganicchemistry.com

Dehydration and Condensation Pathways

Condensation reactions followed by dehydration are fundamental for constructing unsaturated carbonyl compounds.

Aldol (B89426) Condensation: The aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated product. wikipedia.org The dehydration step is often driven by the formation of a stable conjugated system and can occur under the reaction conditions, sometimes requiring slightly more vigorous conditions like higher temperatures. pressbooks.puborganic-chemistry.org While typically used to form α,β-unsaturated systems, an aldol reaction could be employed to synthesize a key intermediate, which is then further modified to introduce the γ,δ-unsaturation present in this compound.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (e.g., diethyl malonate), catalyzed by a weak base. thermofisher.comwikipedia.org The initial adduct readily undergoes dehydration to produce an α,β-unsaturated product. purechemistry.org Similar to the aldol condensation, this method is primarily used for creating α,β-unsaturation and would be a step in a multi-stage synthesis of the target molecule rather than the final step. The Doebner modification allows for condensation with compounds like malonic acid, followed by decarboxylation. wikipedia.org

Stereoselective and Enantioselective Approaches in Synthesis

The C2 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. Stereoselective and enantioselective methods are employed to synthesize a single, desired enantiomer.

One common strategy involves the enzymatic resolution of a racemic mixture. For instance, a racemic mixture of 5-methyl-3-nitromethyl-hexanoic acid ethyl ester, a related compound, can be selectively hydrolyzed by an enzyme, yielding one enantiomer as the ester and the other as the carboxylic acid salt, which can then be separated. This approach highlights the potential for biocatalysis in achieving high enantiomeric purity.

Other advanced methods include asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. For example, stereoselective syntheses of related α-methyl ketones have been achieved through diastereoselective Kulinkovich hydroxycyclopropanation of alkenes bearing a stereocenter. rsc.org Such principles can be adapted to control the stereochemistry during the construction of the carbon backbone of the target molecule.

Green Chemistry Principles in Hexenoate Synthesis

Applying green chemistry principles to the synthesis of hexenoates aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.

Solvent-Free and Alternative Solvent Methodologies

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). jove.com

Solvent-Free Synthesis: Esterification reactions, particularly those using biocatalysts, can often be performed under solvent-free conditions. For example, the enzymatic synthesis of ethyl hexanoate (B1226103) has been optimized in a solvent-free system, achieving high conversion rates by controlling parameters such as temperature, enzyme loading, and substrate molar ratio. researchgate.netscispace.com Mechanochemical methods, using ball milling, also offer a solvent-free approach for reactions like Grignard reagent formation. nih.gov

Alternative Solvents: When a solvent is necessary, greener alternatives to hazardous chlorinated or amide solvents are sought. Acetonitrile (B52724) has been demonstrated as a less hazardous solvent for Steglich esterification, providing comparable rates and yields to traditional systems. jove.comnih.gov Deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, are another promising class of green solvents. They can act as the solvent, catalyst, and even as an alkylating agent in esterification reactions, often without requiring any other additives. semanticscholar.org Other alternatives include lipid-derived solvents and ionic liquids. wikipedia.orgmdpi.com

Table 2: Comparison of Traditional vs. Green Solvents in Ester Synthesis

| Method | Solvent | Key Features | Reference |

|---|---|---|---|

| Traditional Steglich Esterification | Dichloromethane (DCM), Dimethylformamide (DMF) | Hazardous to health and environment. | jove.com |

| Greener Steglich Esterification | Acetonitrile | Less hazardous, comparable yields, simplified purification. | nih.gov |

| Enzymatic Esterification | Solvent-Free | Reduced waste, mild conditions, high conversion. | scispace.com |

| Esterification with DES | Deep Eutectic Solvent (e.g., Choline Chloride/Urea) | Acts as solvent and catalyst; biodegradable; low toxicity. | semanticscholar.org |

| Solvent-Free Wittig Reaction | None | Eliminates solvent hazards, uses less toxic reagents. | gctlc.org |

Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis

The synthesis of esters like this compound can be efficiently achieved through various catalytic methods, which are broadly categorized into homogeneous and heterogeneous catalysis. The choice between these approaches depends on factors such as desired selectivity, catalyst stability, and ease of product separation. rsc.org

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. libretexts.org This method offers high activity and selectivity because the catalytic active sites are readily accessible to the reactant molecules. eolss.net For ester synthesis, common homogeneous catalysts include mineral acids (like sulfuric acid) and organometallic complexes. eolss.netresearchgate.net While effective, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture post-reaction, which can lead to product contamination and catalyst loss. rsc.orgeolss.net

Heterogeneous Catalysis , conversely, utilizes catalysts that are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. libretexts.org This approach is highly favored in industrial processes due to the ease of catalyst separation through simple filtration, allowing for catalyst recycling and continuous operation. eolss.net Solid acid catalysts, such as zeolites and ion-exchange resins, are common examples used for esterification. These catalysts provide an active surface where the reaction occurs. libretexts.org The general mechanism for heterogeneous catalysis involves several steps:

Adsorption: Reactants adsorb onto the catalyst's surface.

Activation: The adsorbed reactants are activated.

Reaction: The activated reactants form the product.

Desorption: The product detaches from the surface. libretexts.org

While heterogeneous catalysts are stable and reusable, they may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org The development of ideal catalysts often seeks to combine the advantages of both systems—the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous ones. rsc.org

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants (e.g., liquid) libretexts.org | Different phase from reactants (e.g., solid) libretexts.org |

| Activity & Selectivity | Generally high eolss.net | Can be lower than homogeneous catalysts rsc.org |

| Catalyst Separation | Difficult, may require distillation or extraction eolss.net | Easy, typically by filtration eolss.net |

| Reusability | Often difficult to recycle rsc.org | Conveniently recyclable and reusable rsc.org |

| Reaction Conditions | Often milder eolss.net | May require higher temperatures or pressures |

| Examples | Sulfuric acid, organometallic complexes researchgate.net | Zeolites, ion-exchange resins, supported metals libretexts.org |

Atom Economy Considerations in Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular mass of the desired product to the total molecular mass of all reactants, expressed as a percentage. wikipedia.orgdbpedia.org An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product, generating no waste. primescholars.com

In the synthesis of this compound and its analogues, designing reactions with high atom economy is crucial for sustainability and cost-effectiveness. labmanager.com Traditional esterification methods, while achieving high yields, can have poor atom economy due to the formation of byproducts. For instance, the Wittig reaction, sometimes used in the synthesis of unsaturated compounds, is known for its low atom economy as it generates high-mass reagents that become waste. wikipedia.org

Catalytic reactions are often more atom-economical than stoichiometric reactions. primescholars.com For example, catalytic hydrogenolysis of an ester is a high atom economy alternative to reductions using reagents like lithium aluminum hydride, which produce significant amounts of inorganic waste. wikipedia.orgprimescholars.com Cross-coupling reactions that form C-O bonds, such as those used to produce aryl esters, are being developed with a focus on improving atom economy by using molecular oxygen as a clean oxidant, with water as the only byproduct. labmanager.com

By prioritizing atom economy in the design of synthetic routes, chemists can minimize waste, reduce the need for hazardous materials, and create more environmentally benign manufacturing processes. primescholars.comlabmanager.com

Biosynthetic and Enzymatic Routes to Hexenoate Structures

Enzymatic Derivatization and Transformation of Related Esters

Enzymatic synthesis is an increasingly popular alternative to chemical synthesis for producing flavor esters like hexenoates, as it offers high specificity, mild reaction conditions, and produces compounds that can be labeled as "natural". ijsr.net Lipases (EC 3.1.1.3) are the most widely used enzymes for this purpose. scielo.brnih.gov Although their natural function is to hydrolyze fats, they can catalyze the reverse reaction of esterification in non-aqueous environments. scielo.br

The synthesis of hexanoate esters has been successfully demonstrated using various lipases through esterification or transesterification reactions. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the cost-effectiveness of the process. oup.com For example, the enzymatic synthesis of ethyl hexanoate has been achieved with high conversion rates using immobilized Rhizomucor miehei lipase (RML). oup.comoup.com Studies have optimized various reaction parameters, including temperature, substrate concentration, and enzyme loading, to maximize ester yield. oup.comresearchgate.net

Research has shown that different lipases exhibit varying specificities and efficiencies. For instance, in one study, RML showed higher specificity for the synthesis of ethyl hexanoate compared to lipases from Candida rugosa, Aspergillus niger, and porcine pancreas. oup.com The synthesis of various hexanoic acid esters with aromatic alcohols has also been achieved with high conversion yields using immobilized lipase B from Candida antarctica (CALB). nih.gov

| Enzyme | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Rhizomucor miehei lipase (RML) | Ethyl caprate and hexanoic acid (Transesterification) | Ethyl hexanoate | Achieved 96% ester formation at 50°C. Higher concentrations of hexanoic acid were found to inhibit the enzyme. oup.com | oup.com |

| Lipase from Aspergillus niger | Various acids and alcohols | Ethyl lactate, Butyl butyrate, Ethyl caprylate | Demonstrated significant esterification efficiency in a soybean-oil-based solvent system. nih.gov | nih.gov |

| Immobilized Lipase B from Candida antarctica (CALB) | Hexanoic acid and various aromatic alcohols | Vanillyl hexanoate, 4-Hydroxybenzyl hexanoate, etc. | Obtained conversion yields of 50% to 80%. The resulting esters showed significant antioxidant activity. nih.gov | nih.gov |

| Immobilized Lipase (Novozym 435) | Hexanoic acid and ethanol (Esterification) | Ethyl hexanoate | A maximum conversion of 88.57% was achieved in a solvent-free system. researchgate.net | researchgate.net |

Microbial Transformations in Hexenoate Production

Microbial fermentation is a key biotechnological route for the production of "natural" flavor compounds and their precursors. nih.gov While direct microbial production of specific esters like this compound is complex, microorganisms play a vital role in producing the necessary precursor molecules, such as alcohols and acids.

For instance, certain strains of bacteria, like Clostridium carboxidivorans, are capable of producing hexanol from synthesis gas (syngas) through fermentation. nih.govepa.gov Research has focused on optimizing fermentation conditions, such as temperature and gas composition, to increase the yield of C6 compounds like hexanol. nih.gov In some studies, hexanol has been produced as the main alcohol product, surpassing the production of ethanol and butanol. nih.gov This bio-derived hexanol can then be used as a substrate in a subsequent enzymatic esterification step to produce various hexenoate esters.

Metabolic engineering of microorganisms offers a promising avenue for enhancing the production of desired compounds. nih.gov By manipulating the metabolic pathways of microbes like Escherichia coli or the yeast Saccharomyces cerevisiae, it is possible to increase the synthesis of specific precursors or even create novel pathways for the direct production of target esters. nih.gov For example, yeasts are instrumental during alcoholic fermentation in wine, where they produce a wide array of volatile compounds, including esters like ethyl hexanoate, which contributes to the wine's fruity aroma. mdpi.com Coupling fermentation with in-situ lipase-catalyzed esterification is an innovative approach where ethanol produced by the microbe is immediately used to esterify fatty acids present in the medium, leading to the formation of flavor esters. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Methyl 5 Hexenoate and Analogues

Electrophilic and Nucleophilic Reaction Pathways

The chemical character of Ethyl 2-Methyl-5-hexenoate is defined by its two primary functional groups: the carbon-carbon double bond (alkene) and the ester group. This bifunctionality allows for a diverse range of chemical transformations, involving both electrophilic attacks on the alkene and nucleophilic substitution at the ester's carbonyl carbon.

The terminal alkene in this compound is susceptible to electrophilic addition reactions.

Hydrogenation: The double bond can be saturated via catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst can influence the reaction conditions and selectivity. For instance, the hydrogenation of esters can be challenging, but supported bimetallic catalysts have shown effectiveness. In a study on the hydrogenation of hexanoic acid and its esters, supported Platinum-Rhenium (Pt-Re) catalysts were investigated. While complete conversion of hexanoic acid was achieved under mild conditions, the hydrogenation of ethyl hexanoate (B1226103) proved more difficult, yielding approximately 25% of the corresponding alcohol. researchgate.net This suggests that under similar conditions, the double bond of this compound would likely be reduced to yield Ethyl 2-Methylhexanoate. The general mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon atoms of the double bond.

For analogues such as ethyl 3-cyano-5-methyl-hex-3-enoate, asymmetric hydrogenation using chiral catalysts can achieve high enantioselectivity, reducing the C=C double bond to produce the corresponding saturated cyano-ester. amazonaws.com

Halogenation: The alkene moiety readily undergoes halogenation with agents like bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through a mechanism involving the formation of a cyclic halonium ion intermediate. The electrophilic halogen is attacked by the π-electrons of the double bond, leading to the bridged intermediate. Subsequent backside attack by a halide ion opens the ring, resulting in the formation of a vicinal dihalide. For this compound, this would produce Ethyl 5,6-dihalo-2-methylhexanoate. The reaction is typically rapid and occurs at room temperature.

The ester group is a key site for nucleophilic acyl substitution reactions.

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), on the electrophilic carbonyl carbon. In a process described for a similar compound, ethyl 2-acetyl-5-methyl-4-hexenoate was treated with an aqueous solution of sodium hydroxide to facilitate hydrolysis. google.com For this compound, this reaction would yield sodium 2-methyl-5-hexenoate and ethanol (B145695).

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. This process is essentially the reverse of Fischer esterification. masterorganicchemistry.com

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by acid or base. For example, reacting this compound with methanol (B129727) under acidic or basic conditions would lead to the formation of Mthis compound and ethanol. masterorganicchemistry.com Enzymatic transesterification is also a viable and often more specific method. Studies on the synthesis of ethyl hexanoate have demonstrated the effectiveness of immobilized lipases, such as that from Rhizomucor miehei, in catalyzing the acyl transfer between an ester and an acid or another alcohol. oup.com The efficiency of such enzymatic reactions is highly dependent on parameters like temperature, substrate concentration, and enzyme specificity. oup.com

| Parameter | Condition | Observed Effect |

|---|---|---|

| Enzyme | Immobilized Rhizomucor miehei lipase (B570770) (RML) | Showed highest transesterification activity compared to four other lipases. |

| Substrate Concentration | 0.5 M (equimolar ratio) | Maximum ester synthesis was achieved. |

| Temperature | 45–55 °C | Optimal range for ester formation. |

| Optimal Temperature | 50 °C | Resulted in 96% ester formation after 96 hours. |

| Temperature >60 °C | >60 °C | Deactivation of the enzyme was observed. |

The dual functionality of this compound allows for its conversion into a variety of other compounds, a key strategy in organic synthesis. lookchem.comkashanu.ac.ir The ester group can be converted into amides by reaction with amines (aminolysis) or into aldehydes via partial reduction. The alkene group can be transformed into an epoxide via reaction with a peroxy acid (e.g., m-CPBA), or into a diol via dihydroxylation using reagents like osmium tetroxide. Another significant derivatization involves the Knoevenagel condensation of related starting materials, such as isovaleraldehyde (B47997) and ethyl cyanoacetate, to produce analogues like (E)-Ethyl 2-cyano-5-methyl-2-hexenoate. vulcanchem.com This highlights how the core structure can be built upon to introduce further functionality. vulcanchem.com

Oxidative and Reductive Transformation Mechanisms

The oxidation of esters like this compound can occur at several sites. Detailed kinetic models for the oxidation of methyl esters, such as methyl hexanoate, show that reaction pathways are similar to those of alkanes, involving H-atom abstraction from the alkyl chain to form various radicals. nih.gov For this compound, the presence of the double bond introduces additional, more reactive sites for oxidation.

Oxidative cleavage of the alkene moiety can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup step, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would break the carbon-carbon double bond, leading to the formation of carbonyl compounds. For instance, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield Ethyl 2-methyl-5-oxohexanoate. chemspider.com

Kinetic studies on the hydrolysis of esters in milk have examined the breakdown of compounds like ethyl hexanoate. researchgate.net While not a direct oxidation study, it provides insight into the stability and degradation kinetics of the ester functionality in a complex medium. Research on the oxidation of large methyl esters indicates that a wide array of products, including olefins, unsaturated esters, and cyclic ethers, can be formed. nih.gov

The reduction of this compound can target the ester group, the alkene, or both, often with important stereochemical considerations.

Reduction of the Ester: The ester can be reduced to a primary alcohol, 2-methyl-5-hexen-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde.

Reduction of the Alkene: As discussed in section 3.1.1, the alkene can be selectively reduced via catalytic hydrogenation.

Stereoselective Reductions: In the synthesis of complex molecules, controlling the stereochemistry during reduction is crucial. For analogues of this compound, both substrate-controlled and reagent-controlled reductions are employed to achieve high diastereoselectivity. acs.org

Substrate-Controlled Reduction: Using a bulky reducing agent like L-selectride on an enone-derived α-amino acid has been shown to produce an erythro-allylic alcohol with high selectivity. acs.org

Reagent-Controlled Reduction: The use of chiral reagents like (R)-CBS-oxazaborolidine with borane (B79455) can reduce a ketone to an alcohol with high enantioselectivity, affording the threo-diastereomer as the sole product in some cases. acs.org

Enzymes are also powerful tools for stereoselective reductions. Carbonyl reductases, such as CPCR2 from Candida parapsilosis, are used for the asymmetric reduction of prochiral ketones to optically pure alcohols. researchgate.net While direct reduction of the ester by these enzymes is less common, they are frequently used on keto-derivatives of the parent structure. For example, the reduction of β-hydroxyketones can be achieved with high stereocontrol using sodium borohydride (B1222165) in the presence of alkoxydialkylboranes as complexing agents, yielding 1,3-diols with diastereomeric ratios of at least 98:2. researchgate.net

| Reagent | Control Type | Resulting Diastereomer | Selectivity |

|---|---|---|---|

| L-selectride | Substrate-controlled | erythro-(2S,4R)-allylic alcohol | High |

| (R)-CBS-oxazaborolidine / BH₃ | Reagent-controlled | threo-(2S,4S)-allylic alcohol | Sole product |

Rearrangement Reactions and Isomerization Processes

The structure of this compound, a γ,δ-unsaturated ester, makes it susceptible to isomerization reactions that relocate the carbon-carbon double bond. While sigmatropic rearrangements like the Claisen rearrangement are fundamental in synthesizing γ,δ-unsaturated esters, they are not reactions of these esters themselves. wikipedia.orgthermofisher.cn For instance, the Johnson-Claisen and Ireland-Claisen rearrangements produce γ,δ-unsaturated esters and carboxylic acids, respectively, from allylic alcohols or esters. tcichemicals.comlibretexts.org

The primary rearrangement process for this compound is isomerization, which can be promoted under thermal, acid-catalyzed, or base-catalyzed conditions. These reactions typically lead to the formation of more thermodynamically stable, conjugated α,β- and β,γ-unsaturated isomers.

Base-Catalyzed Isomerization: Base-catalyzed double bond migration is a common process for unsaturated esters. oup.com The mechanism involves the abstraction of a proton from the carbon alpha to the carbonyl group, which is acidic due to the electron-withdrawing effect of the ester. vaia.com For this compound, a base (B:) would remove the proton at the C-2 position to form a resonance-stabilized enolate intermediate. This enolate can then be protonated at either the α-carbon (C-2) or the γ-carbon (C-4). Protonation at C-4 leads to the formation of the conjugated α,β-unsaturated isomer, ethyl 2-methyl-4-hexenoate, and the β,γ-unsaturated isomer, ethyl 2-methyl-3-hexenoate. The equilibrium generally favors the formation of the conjugated system due to its increased stability. vaia.comcdnsciencepub.com

Acid-Catalyzed and Thermal Isomerization: Acid catalysis can also facilitate double bond migration. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogen and facilitates tautomerization to an enol intermediate, enabling the double bond to shift. vaia.comtandfonline.com High temperatures can also provide the necessary activation energy for isomerization, often proceeding through a pericyclic 1,5-hydrogen shift mechanism, particularly for the conversion of cis-α,β-unsaturated esters to β,γ-isomers. cdnsciencepub.com Studies on related methyl pentenoate esters show that thermal equilibration can lead to a mixture of isomers. cdnsciencepub.com

| Isomerization Process | Catalyst/Conditions | Key Intermediate | Potential Products |

| Base-Catalyzed | Strong or weak base (e.g., triethylamine, sodium methoxide) | Enolate | Ethyl 2-methyl-3-hexenoate, Ethyl 2-methyl-4-hexenoate |

| Acid-Catalyzed | Protic or Lewis acids (e.g., p-TsOH) | Enol | Ethyl 2-methyl-3-hexenoate, Ethyl 2-methyl-4-hexenoate |

| Thermal | High temperature (e.g., >250 °C) | Cyclic transition state (1,5-H shift) | Equilibrium mixture of isomers |

C-F Bond Activation and Functionalization Studies

While specific studies on the C-F bond activation of fluorinated this compound are not prominent in the literature, extensive research on its analogues, particularly gem-difluoroalkenes, provides significant insight into potential functionalization pathways. The activation of the robust carbon-fluorine bond is a challenging but important transformation in organic synthesis. rsc.org Transition metal catalysis is a primary strategy for achieving this transformation, enabling the conversion of fluoroalkenes into a variety of valuable monofluorinated products. nih.govresearchgate.net

A common mechanistic pathway involves the reaction of a transition metal complex with a gem-difluoroalkene to form a β-fluoroalkylmetal intermediate. This intermediate readily undergoes β-fluoride elimination, which is the thermodynamic driving force for the reaction, to yield a new, functionalized monofluoroalkene and a metal-fluoride species. nih.govacs.org A variety of transition metals, including palladium, copper, cobalt, and nickel, have been shown to effectively catalyze these transformations. nih.govacs.org

Research Findings on Analogues: Recent studies have demonstrated sophisticated control over these reactions. For example, palladium catalysis can achieve stereodivergent C-F bond functionalization of gem-difluoroalkenes. Depending on the reaction pathway (Pd(II) vs. Pd(0) catalysis), either the Z- or E-monofluoroalkene product can be obtained selectively from the same starting material when coupled with arylboronic acids. acs.org This highlights the ability to control stereochemistry through catalyst and ligand choice. Other transformations include hydrodefluorination, where a C-F bond is replaced by a C-H bond, often using a copper catalyst with water as the hydrogen source. acs.org These methods are valuable for the late-stage modification of complex molecules. escholarship.orgresearchgate.net

The table below summarizes representative catalytic systems used for the functionalization of gem-difluoroalkene analogues.

| Catalytic System | Reactant Type | Transformation | Product Type | Reference |

| Pd(0) or Pd(II) / Ligand | gem-Difluoroalkene + Arylboronic acid | Stereodivergent Cross-Coupling | (Z)- or (E)-Monofluoroalkene | acs.org |

| CuI / Xantphos / KOtBu | Aliphatic gem-Difluoroalkene + (Bpin)₂ | Defluoroborylation | (Z)-α-Boryl-α-fluoroalkene | nih.gov |

| Co-catalyst / K₂CO₃ | gem-Difluoroalkene + Indole | C-F / C-H Functionalization | (Z)-Fluoroalkenylated Indole | nih.gov |

| Cu-catalyst / H₂O | gem-Difluoroalkene | Hydrodefluorination | (Z)-Fluoroalkene | acs.org |

Thermal Decomposition and Pyrolysis Kinetics

The thermal decomposition of this compound is expected to follow pathways observed for other large, unsaturated esters, which are important components of biofuels. nih.govnih.gov High-temperature pyrolysis (typically >700 K) of such esters proceeds primarily through free-radical chain mechanisms, initiated by C-C bond homolysis, alongside concerted reactions like retro-ene eliminations. nih.govresearchgate.net

Studies on the pyrolysis of analogues like methyl decanoate (B1226879) and methyl hexanoate provide a detailed picture of the likely products and mechanisms. nih.govresearchgate.netosti.govnsc.ru The decomposition of methyl decanoate in a jet-stirred reactor at temperatures from 773 K to 1123 K yielded several classes of products. nih.govnih.gov The consumption of the parent ester becomes significant above 873 K. nih.gov

Primary Decomposition Pathways and Products:

Radical Formation: The process begins with the homolytic cleavage of C-C bonds, forming various alkyl and ester radicals. H-atom abstraction reactions also contribute significantly to the initial radical pool. researchgate.net

β-Scission: The initial radicals undergo subsequent β-scission, breaking down into smaller, more stable molecules. This is a major pathway for the formation of small olefins (like ethylene (B1197577) and propene) and smaller radical species. researchgate.net For this compound, this would lead to a complex mixture of hydrocarbons.

Formation of Unsaturated Esters: A key decomposition route for large esters is the formation of a homologous series of shorter-chain unsaturated esters. nih.govnih.gov These are formed from the β-scission of ester radicals produced by H-abstraction along the alkyl chain.

Retro-Ene Reactions: The unsaturated esters formed can undergo further decomposition via six-membered ring transition states (retro-ene reaction), yielding smaller olefins and esters. nih.gov

Formation of Small Molecules: At all temperatures, stable small molecules such as carbon monoxide (CO), carbon dioxide (CO₂), methane, and hydrogen are major products. nih.govnih.gov

The product distribution from the pyrolysis of methyl decanoate, a relevant analogue, is detailed in the table below and serves as a model for the expected products from this compound.

| Product Class | Specific Examples from Methyl Decanoate Pyrolysis | Expected Formation Mechanism |

| Small Alkenes & Alkanes | Methane, Ethylene, Propene, 1-Butene to 1-Nonene | Radical decomposition (β-scission) |

| Carbon Oxides | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Decomposition of ester functional group |

| Unsaturated Esters | Methyl-2-propenoate to Methyl-8-nonenoate | β-scission of ester radicals |

| Dienes and Aromatics | 1,3-Butadiene, Benzene, Toluene | Secondary reactions at high temperatures |

| Hydrogen | H₂ | Various radical combination/elimination steps |

Data adapted from studies on methyl decanoate pyrolysis. nih.govnih.gov

Advanced Analytical Techniques in Ethyl 2 Methyl 5 Hexenoate Research

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the elucidation of the molecular structure of Ethyl 2-Methyl-5-hexenoate, with each technique providing unique insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and confirmation of all proton-containing groups within the molecule. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are influenced by neighboring functional groups. The ethyl ester group is characterized by a quartet and a triplet, while the terminal vinyl group gives rise to complex multiplets in the olefinic region. The methyl group at the C2 position appears as a doublet due to coupling with the adjacent methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-6 (CH₂=) | ~5.70-5.85 | ddt (doublet of doublets of triplets) | 1H |

| H-5 (=CH-) | ~4.95-5.10 | m (multiplet) | 2H |

| -O-CH₂- (Ethyl) | ~4.12 | q (quartet) | 2H |

| H-2 (>CH-) | ~2.45 | m (multiplet) | 1H |

| H-4 (-CH₂-) | ~2.10 | m (multiplet) | 2H |

| H-3 (-CH₂-) | ~1.60 | m (multiplet) | 2H |

| -O-CH₂-CH₃ (Ethyl) | ~1.25 | t (triplet) | 3H |

| C2-CH₃ (Methyl) | ~1.15 | d (doublet) | 3H |

Note: Predicted values are based on established principles and data from structurally similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the ester is typically observed furthest downfield. The two sp² hybridized carbons of the vinyl group are found in the 115-140 ppm range, providing clear evidence of the double bond.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~175 |

| C5 (=CH₂) | ~138 |

| C6 (CH=) | ~115 |

| -O-CH₂- (Ethyl) | ~60 |

| C2 (>CH-) | ~41 |

| C3 (-CH₂-) | ~33 |

| C4 (-CH₂-) | ~30 |

| C2-CH₃ (Methyl) | ~17 |

| -O-CH₂-CH₃ (Ethyl) | ~14 |

Note: Predicted values are based on established principles and data from structurally similar compounds. Actual experimental values may vary.

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (156.22 g/mol ).

The fragmentation of the molecular ion provides a characteristic fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) leading to an acylium ion, or a McLafferty rearrangement if sterically feasible. Cleavage at the alpha-carbon (C2) is also a prominent pathway. chemguide.co.uklibretexts.orglibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |

| 111 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 88 | [CH₂(CH₃)C(O)OCH₂CH₃]⁺ | McLafferty rearrangement fragment ion |

| 73 | [C(O)OCH₂CH₃]⁺ | Cleavage at C2-C3 bond |

Note: Predicted fragments are based on general principles of mass spectrometry for esters. Relative abundances may vary based on ionization conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. vscht.cz The spectrum is expected to show strong, characteristic absorption bands for the ester and alkene groups.

The most prominent peak in the IR spectrum would be the C=O stretch of the ester group, typically appearing around 1735 cm⁻¹. researchgate.net The presence of the terminal double bond is confirmed by a C=C stretching vibration near 1640 cm⁻¹ and a =C-H stretching vibration just above 3000 cm⁻¹. libretexts.org The C-O single bond stretches of the ester functional group are also identifiable in the fingerprint region. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alkene (=C-H) | Stretch | ~3080 | Medium |

| Alkane (C-H) | Stretch | ~2850-2960 | Strong |

| Ester (C=O) | Stretch | ~1735 | Strong |

| Alkene (C=C) | Stretch | ~1640 | Medium |

| Ester (C-O) | Stretch | ~1150-1250 | Strong |

| Alkene (=C-H) | Bend (out-of-plane) | ~910 | Strong |

Note: Predicted absorption values are based on standard IR correlation tables.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for isolating this compound from reaction mixtures or natural extracts and for determining its concentration and purity.

Given its volatility, Gas Chromatography (GC) is the premier technique for the separation and analysis of this compound. The compound is vaporized and travels through a capillary column, separating from other components based on its boiling point and interaction with the column's stationary phase. The retention time is a key identifier under specific analytical conditions (e.g., column type, temperature program, carrier gas flow).

When coupled with a mass spectrometer (GC-MS), this method provides a powerful analytical tool. The GC separates the components of a mixture, and the MS provides mass spectra for each component as it elutes, allowing for positive identification by comparing the spectra to known databases. thegoodscentscompany.comosti.gov This is particularly useful for identifying trace amounts of the compound in complex matrices like flavor and fragrance formulations.

While GC is often preferred, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for purity assessment in non-volatile matrices. A reverse-phase method, typically using a C18 column with a mobile phase like acetonitrile (B52724) and water, would be a standard approach for quantification. sielc.com

A critical application of HPLC in the study of this compound is the determination of its enantiomeric excess. Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers ((R) and (S)). These stereoisomers cannot be distinguished by the achiral techniques described above. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is required to resolve the enantiomers into two separate peaks. The relative area of these peaks allows for the precise calculation of the enantiomeric excess, a crucial parameter in stereoselective synthesis and applications where biological activity is enantiomer-dependent.

Chiral Analysis Techniques (e.g., GC with Chiral Columns, HPLC with Chiral Stationary Phases)

The separation of the enantiomers of this compound is a challenging analytical task due to their identical physical and chemical properties in an achiral environment. gcms.cz To achieve this separation, chiral chromatography is employed, which utilizes a chiral selector, either in the stationary phase or as a mobile phase additive, to form transient diastereomeric complexes with the enantiomers, leading to differential retention and thus separation. lcms.cz

Gas Chromatography with Chiral Columns (Chiral GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. For the enantioselective analysis, capillary columns with a chiral stationary phase (CSP) are required. Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including esters. lcms.czgcms.cz Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are incorporated into a polysiloxane liquid phase to create a chiral environment within the column. lcms.cz

For the separation of branched-chain esters like this compound, a column with a modified beta-cyclodextrin (B164692) stationary phase is often effective. The selection of the specific cyclodextrin (B1172386) derivative can influence the enantiomeric resolution, and different columns may exhibit unique selectivities for different classes of compounds. lcms.cz The separation mechanism involves the formation of inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin, with the stability of these complexes differing for each enantiomer, leading to different retention times.

The enantiomeric excess of a related compound, 2-hydroxy-5-methyl-3-hexanone, has been determined using a chiral G-TA (trifluoroacetyl-gamma-cyclodextrin) column, suggesting that cyclodextrin-based columns are suitable for this class of compounds. researchgate.net A hypothetical chiral GC separation of this compound enantiomers is presented in the following table, illustrating the typical performance of such a method.

Interactive Data Table: Hypothetical Chiral GC Separation of this compound Enantiomers

| Parameter | Value |

|---|---|

| Column | Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 220 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (R-enantiomer) | 15.2 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Resolution (Rs) | 1.8 |

High-Performance Liquid Chromatography with Chiral Stationary Phases (Chiral HPLC)

High-performance liquid chromatography offers a complementary approach to chiral GC and is particularly useful for less volatile or thermally labile compounds. nih.gov The principle of separation relies on the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. springernature.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of racemic compounds. nih.gov

For the analysis of this compound, a normal-phase HPLC method using a cellulose-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector, could be employed. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The separation is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase. nih.gov The optimization of the mobile phase composition is critical to achieving baseline separation of the enantiomers.

Advanced Method Development and Validation for Hexenoate Derivatives

The development of a new analytical method for the quantification of hexenoate derivatives, or the adaptation of an existing one, requires a thorough validation process to ensure its suitability for the intended purpose. jppres.comnih.gov Method validation is a regulatory requirement in many industries and provides evidence that the method is reliable, accurate, and precise. jppres.com The validation of a quantitative method for a compound like this compound, for instance using GC-FID or HPLC-UV, would involve the assessment of several key parameters. nih.govscielo.br

Method Validation Parameters

Specificity/Selectivity: This parameter ensures that the analytical signal is solely due to the analyte of interest and is not affected by the presence of other components such as impurities, degradation products, or matrix components. jppres.com This is typically demonstrated by analyzing a blank sample, a placebo (if applicable), and a sample spiked with the analyte and any potential interfering substances.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. scielo.br A calibration curve is generated by analyzing a series of standards of known concentrations, and the linearity is evaluated by the correlation coefficient (r²) of the regression line. nih.govscielo.br

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jppres.com It is usually assessed at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. jppres.com

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. jppres.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on a sample spiked with a known amount of the analyte. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jppres.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For a GC method, these parameters could include changes in the oven temperature program, carrier gas flow rate, or injection volume.

The following table summarizes the typical validation parameters and acceptance criteria for a hypothetical quantitative GC-FID method for this compound.

Interactive Data Table: Summary of Validation Parameters for a Hypothetical GC-FID Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Complies |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Precision (Repeatability, %RSD) | ≤ 2% | 1.2% |

| Precision (Intermediate, %RSD) | ≤ 3% | 2.5% |

| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |

| Robustness | %RSD of results with varied parameters ≤ 5% | Complies |

Applications of Ethyl 2 Methyl 5 Hexenoate in Complex Organic Synthesis

Utilization as a Key Building Block for Pharmaceuticals

The unique structural features of ethyl 2-methyl-5-hexenoate make it a potential precursor in the synthesis of various pharmaceutical agents. Its carbon skeleton is particularly suited for the construction of key fragments in certain drug molecules.

Statins are a class of cholesterol-lowering drugs characterized by a specific dihydroxy acid side chain. While numerous synthetic routes to this critical side chain have been developed, the direct use of this compound is not prominently documented in scientific literature. The most common and industrially significant methods often employ enzymatic processes. For instance, the enzyme 2-deoxy-d-ribose-5-phosphate aldolase (B8822740) (DERA) is widely used to catalyze the aldol (B89426) reaction that forms the backbone of the statin side chain. researchgate.netmdpi.com Other approaches utilize precursors such as ethyl 3,5-diketo-6-benzyloxy hexanoate (B1226103), which undergoes stereoselective reduction to form the desired chiral diol. researchgate.net Another key precursor in some industrial syntheses is ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net

Based on available research, it appears that alternative synthetic strategies are favored for the construction of statin side chains, and the role of this compound as a direct precursor is not established.

Pregabalin, an anticonvulsant drug, features a γ-amino acid structure. Several synthetic routes to Pregabalin utilize starting materials that can generate intermediates structurally related to this compound. A common strategy involves the Knoevenagel condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound.

For example, one patented method describes the dehydration condensation of an acetate (B1210297) with isovaleraldehyde to yield a 5-methyl-2-hexenoic acid ester. This intermediate is then subjected to a series of reactions, including cyanation and reduction, to ultimately form Pregabalin.

Table 1: Key Intermediates in a Patented Pregabalin Synthesis

| Step | Intermediate | Description |

| 1 | 5-methyl-2-hexenoic acid ester | Formed by condensation of an acetate and isovaleraldehyde. |

| 2 | (S)-5-methyl-3-cyanohexanoic acid ester | Obtained after the addition of a cyano group to the previous intermediate. |

| 3 | (S)-4-isobutyl pyrrolidine-2-ketone | Formed via reductive cyclization of the cyano ester. |

| 4 | Pregabalin | The final product, obtained after hydrolytic ring-opening. |

This table outlines the progression of intermediates in a synthetic route to Pregabalin, starting from a structure closely related to this compound.

In these synthetic schemes, the core structure derived from isovaleraldehyde serves as the foundation for the final drug molecule. While not always starting with this compound itself, the synthesis proceeds through analogous α,β-unsaturated ester intermediates.

Role in Natural Product Synthesis

The application of this compound as a starting material or key intermediate in the total synthesis of natural products is not widely reported in the scientific literature. While its functional groups suggest potential for various synthetic transformations, its specific use in this domain appears to be limited or not extensively documented.

Construction of Quaternary Carbon Centers

The creation of quaternary carbon centers, which are carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. The structure of this compound, specifically the α-position relative to the ester group, presents a potential site for the construction of such a center.

Theoretically, deprotonation of the α-carbon would generate an enolate. This enolate could then, in principle, react with an electrophile in an alkylation reaction. A second alkylation at the same position would lead to the formation of a quaternary carbon.

Another relevant reaction is the Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.combyjus.com While this compound itself would act as the Michael acceptor, its enolate could potentially act as a Michael donor in reactions with other acceptors. However, specific examples of using this compound to construct quaternary carbon centers are not readily found in the surveyed literature.

Formation of Isoxazoline (B3343090) Compounds

The terminal alkene in this compound makes it a suitable substrate for the synthesis of isoxazoline heterocycles. Isoxazolines are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom adjacent to each other. They are commonly synthesized via a 1,3-dipolar cycloaddition reaction between an alkene and a nitrile oxide. nih.govmdpi.comresearchgate.net

In this reaction, the alkene acts as the dipolarophile, reacting with the nitrile oxide, which is the 1,3-dipole. The reaction is typically regioselective, with the terminal carbon of the alkene adding to the carbon of the nitrile oxide.

Table 2: General Scheme for Isoxazoline Formation

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole) | Product |

| Alkene (e.g., this compound) | Nitrile Oxide (R-C≡N⁺-O⁻) | 3,5-disubstituted Isoxazoline |

This table illustrates the general reactants involved in the 1,3-dipolar cycloaddition to form isoxazolines. The terminal double bond of this compound can participate as the alkene component.

This cycloaddition provides a direct route to isoxazoline derivatives, where the ester-containing portion of this compound would be attached at the 5-position of the newly formed ring. mdpi.com The isoxazoline ring is a valuable scaffold found in various biologically active compounds. researchgate.netresearchgate.net

Environmental Transformation Pathways and Research Implications of Hexenoates

Degradation Mechanisms in Natural Environments

In natural settings, ethyl 2-methyl-5-hexenoate is subject to degradation through both biological and physical processes. The ester and alkene functional groups within its structure are key sites for enzymatic attack and abiotic reactions.

The biodegradation of this compound is primarily initiated by the enzymatic cleavage of its ester bond. This reaction is catalyzed by a broad class of enzymes known as hydrolases, particularly esterases and lipases, which are ubiquitous in microorganisms. byjus.comnih.gov These enzymes hydrolyze the ester linkage to yield ethanol (B145695) and 2-methyl-5-hexenoic acid. researchgate.net The efficiency of this enzymatic hydrolysis can be influenced by factors such as temperature, pH, and the specific microbial populations present. researchgate.netscispace.com For instance, studies on the enzymatic synthesis and hydrolysis of similar esters like ethyl hexanoate (B1226103) have demonstrated the effectiveness of lipases from sources such as Candida rugosa. researchgate.netscispace.com

Following the initial hydrolysis, the resulting unsaturated carboxylic acid, 2-methyl-5-hexenoic acid, can be further metabolized. The presence of a double bond suggests that oxidoreductases would play a role in its subsequent degradation. byjus.com In pathways analogous to the beta-oxidation of unsaturated fatty acids, enzymes such as isomerases and reductases would be required to modify the double bond's position and saturation, allowing the carbon chain to be progressively shortened and ultimately mineralized. nih.govyoutube.com

Apart from biological degradation, this compound can undergo abiotic transformation. Chemical hydrolysis of the ester bond can occur in aqueous environments, particularly under acidic or alkaline conditions, although this process is generally slower than enzymatic degradation at neutral pH.

Photolysis, or degradation by light, represents another significant abiotic pathway, especially for unsaturated compounds. acs.org The carbon-carbon double bond in the hexenoate chain can absorb ultraviolet (UV) radiation, which can lead to photochemical reactions such as E/Z (cis/trans) isomerization or decomposition. nih.govacs.orgresearchgate.net The ester group itself can also be involved in photochemical processes. nih.gov The absorption of UV photons can initiate reactions that cleave bonds within the molecule, leading to its transformation into smaller, more volatile compounds. nih.gov The structural analysis of unsaturated esters using techniques like ultraviolet photodissociation (UVPD) mass spectrometry confirms that the double bond is a primary site for photon-induced fragmentation. nih.gov

Chemical Kinetic Studies of Atmospheric Degradation (e.g., OH Radical Reactions, Cl Atom Initiated Oxidation)

Once volatilized into the atmosphere, this compound is primarily removed through reactions with photochemically generated oxidants. The principal daytime oxidant in the troposphere is the hydroxyl (OH) radical. The reaction between OH radicals and unsaturated esters is typically rapid, with the primary mechanism being the electrophilic addition of the OH radical to the carbon-carbon double bond. nih.govnih.gov This addition forms a hydroxyalkyl radical, which then reacts further, leading to the degradation of the parent molecule. nih.gov

In marine and coastal environments, or in areas with significant industrial emissions, chlorine (Cl) atoms can also be important atmospheric oxidants. researchgate.net Similar to OH radicals, Cl atoms react quickly with unsaturated compounds via addition to the double bond. researchgate.netresearchgate.net This reaction initiates a series of oxidation steps that break down the original ester. researchgate.net

The rate of these reactions determines the atmospheric lifetime of the compound. While specific kinetic data for this compound is not available, data from structurally similar unsaturated esters can provide an estimate of its reactivity and persistence.

Table 1: Atmospheric Reaction Rate Coefficients and Estimated Lifetimes for Unsaturated Esters with OH Radicals and Cl Atoms (at 298 K)

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Source(s) |

|---|---|---|---|---|

| cis-3-Hexenyl acetate (B1210297) | OH | (7.84 ± 1.64) × 10⁻¹¹ | ~3.5 hours | nih.gov |

| (E)-2-Hexenyl acetate | Cl | (2.8 ± 0.4) × 10⁻¹⁰ | ~1.3 hours | researchgate.net |

| Methyl methacrylate | OH | - | - | nih.gov |

| Methyl methacrylate | Cl | - | - | nih.gov |

Note: Atmospheric lifetimes are calculated based on average global concentrations of [OH] = 1.13 × 10⁶ molecules cm⁻³ and [Cl] = 1 × 10⁴ atoms cm⁻³. These are estimates and can vary significantly with location and time.

Based on these related compounds, this compound is expected to have a short atmospheric lifetime, likely on the order of a few hours, indicating it will be rapidly degraded near its emission sources and is unlikely to undergo long-range atmospheric transport.

Formation Pathways in Biological Systems (e.g., Fermentation, Metabolic Processes in Plants/Fungi)

This compound is a naturally occurring volatile compound found in some fruits and is a product of microbial metabolism. nih.gov Its formation is primarily the result of enzymatic esterification reactions within biological systems.

In plants and fungi, volatile esters are key contributors to aroma and flavor profiles. researchgate.net The biosynthesis of these esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the reaction between an alcohol and an acyl-coenzyme A (acyl-CoA) molecule. For the formation of this compound, ethanol would serve as the alcohol substrate and 2-methyl-5-hexenoyl-CoA would be the acyl donor. The availability of these specific precursors, which are derived from fatty acid and amino acid metabolic pathways, is a critical factor determining the production of the final ester. nih.gov For example, studies on pear fruits have shown that supplementing with metabolic precursors like linoleic and linolenic acid can significantly increase the production of various straight-chain and unsaturated esters. nih.gov

During fermentation, particularly by yeasts such as Saccharomyces cerevisiae, a wide array of esters are produced that are crucial to the sensory characteristics of alcoholic beverages like wine and beer. nih.govmdpi.commdpi.comucanr.edu The formation mechanism is the same enzymatic process involving AATs, ethanol, and various acyl-CoA molecules generated during yeast metabolism. ucanr.edu The production of specific esters like this compound during fermentation would depend on the yeast strain, fermentation conditions (temperature, nutrient availability), and the presence of the necessary 2-methyl-5-hexenoyl-CoA precursor. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-2-Hexenyl acetate |

| 2-methyl-5-hexenoic acid |

| cis-3-Hexenyl acetate |

| Ethanol |

| This compound |

| Ethyl hexanoate |

| Linoleic acid |

| Linolenic acid |

Comparative Studies with Analogous Hexenoates and Esters

Structural Isomerism and its Impact on Reactivity and Synthesis

The reactivity and synthesis of hexenoates are significantly influenced by their structural isomerism. This includes the position of the carbon-carbon double bond, the location of alkyl branches, and the presence of other functional groups. These structural variations dictate the electronic and steric environment of the molecule, thereby affecting its chemical behavior.

Positional isomers of the double bond in ethyl hexenoate, such as ethyl 2-hexenoate, ethyl 3-hexenoate, and ethyl 5-hexenoate, exhibit different reactivity patterns. The proximity of the double bond to the electron-withdrawing ester group in ethyl 2-hexenoate, for instance, makes the double bond less susceptible to electrophilic addition compared to isomers where the double bond is further down the carbon chain. quora.com The synthesis of these unsaturated esters often involves condensation reactions, such as the Knoevenagel condensation, to establish the carbon-carbon double bond at a specific location.

Branching, as seen in Ethyl 2-Methyl-5-hexenoate and its isomers like ethyl 5-methylhex-2-enoate, introduces steric hindrance around the ester functionality and the double bond. chemspider.com This can influence the rate of reactions such as hydrolysis. For example, a methyl group at the α-carbon (the carbon adjacent to the carbonyl group) can sterically hinder the nucleophilic attack at the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to a linear isomer. nih.gov The synthesis of such branched esters typically starts from a correspondingly branched carboxylic acid or alcohol, often via the Fischer esterification method. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

The introduction of other functional groups creates further isomeric diversity with distinct chemical properties. For example, ethyl (2E)-2-acetyl-5-methyl-2-hexenoate and ethyl 2-cyano-5-hexenoate are structural isomers of a substituted ethyl hexenoate. chemsynthesis.comchemsynthesis.com The electron-withdrawing nature of the acetyl and cyano groups significantly impacts the reactivity of both the ester and the alkene functionalities.

The table below provides a comparison of this compound with some of its structural isomers.

| Compound Name | Structure | Key Structural Features | Impact on Reactivity and Synthesis |

|---|---|---|---|

| This compound | CH2=CH(CH2)2CH(CH3)C(=O)OCC | Methyl group at C2, double bond at C5 | Steric hindrance at the α-carbon can affect rates of ester reactions. Synthesis via Fischer esterification of 2-methyl-5-hexenoic acid. |

| Ethyl 2-hexenoate | CH3(CH2)2CH=CHC(=O)OCC | Double bond at C2 (conjugated) | Conjugation affects both UV absorption and the reactivity of the double bond. Susceptible to conjugate addition reactions. |

| Ethyl 3-hexenoate | CH3CH2CH=CHCH2C(=O)OCC | Double bond at C3 | Isolated double bond, reactivity is typical of an alkene. Less steric hindrance around the ester group compared to the 2-methyl isomer. |

| Ethyl 5-methylhex-2-enoate | (CH3)2CHCH2CH=CHC(=O)OCC | Methyl group at C5, double bond at C2 (conjugated) | Branching is distant from the reactive centers, having a minor electronic effect on the conjugated system. |

Chain Length and Branching Effects on Chemical Behavior

The chemical behavior of esters is profoundly influenced by the length and branching of their carbon chains. These structural features affect physical properties such as boiling point and solubility, as well as chemical reactivity.

Chain Length: As the length of the carbon chain in an ester increases, the boiling point generally rises due to stronger van der Waals forces between the molecules. libretexts.org Conversely, solubility in polar solvents like water tends to decrease because the nonpolar hydrocarbon portion of the molecule becomes more dominant. libretexts.org

Branching: The presence of branching in the carbon chain typically leads to a lower boiling point compared to a straight-chain isomer with the same molecular weight. nih.gov This is because branching disrupts the ability of the molecules to pack closely together, resulting in weaker intermolecular forces. libretexts.org In terms of chemical reactivity, branching near the ester functional group can introduce steric hindrance, which may decrease the rate of reactions that involve nucleophilic attack on the carbonyl carbon. nih.gov However, branched-chain alkanes can be more reactive in radical reactions due to the formation of more stable tertiary radicals. quora.com

The following table compares the physical properties of some linear and branched esters to illustrate these effects.

| Compound Name | Molecular Formula | Boiling Point (°C) | General Trend |

|---|---|---|---|

| Ethyl butanoate | C6H12O2 | 120 | Shorter chain, lower boiling point |

| Ethyl hexanoate (B1226103) | C8H16O2 | 168 | Longer chain, higher boiling point. wikipedia.org |

| Ethyl 2-methylpentanoate | C8H16O2 | 155-157 | Branched isomer, lower boiling point than linear counterpart |

| Ethyl octanoate | C10H20O2 | 208 | Even longer chain, higher boiling point |

Comparative Analysis of Spectroscopic Fingerprints

Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide unique "fingerprints" for different molecules, allowing for their identification and structural elucidation. Comparing the spectra of this compound with its analogues reveals how subtle changes in structure are reflected in their spectroscopic data.

Infrared (IR) Spectroscopy: A characteristic feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching absorption, which typically appears in the range of 1735-1750 cm⁻¹. researchgate.net Another key feature is the C-O stretching vibration, which is usually observed between 1000 and 1300 cm⁻¹. researchgate.net For unsaturated esters like this compound, a C=C stretching absorption would also be present, typically around 1640-1680 cm⁻¹. The exact positions of these peaks can be influenced by factors such as conjugation and substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons on the carbon adjacent to the ester oxygen (the -OCH₂- group) are typically found in the region of 3.5-4.5 ppm. Protons on the α-carbon to the carbonyl group usually appear around 2.0-2.5 ppm. The presence of a double bond introduces signals in the vinylic region (4.5-6.5 ppm). The specific chemical shifts and coupling constants for this compound would be distinct from its isomers due to the unique electronic environment of each proton. In ¹³C NMR, the carbonyl carbon of an ester is highly deshielded and appears in the range of 160-180 ppm.

Mass Spectrometry (MS): The mass spectrum of an ester often shows a discernible molecular ion peak. whitman.edu Common fragmentation patterns include the McLafferty rearrangement and cleavage of the bond alpha to the carbonyl group, resulting in a resonance-stabilized acylium ion. whitman.edu The fragmentation patterns of this compound and its isomers would differ based on the stability of the resulting fragments, which is influenced by the position of the double bond and any branching.